3-(3-oxobutyl)-2H-phthalazine-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
16705-20-7 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(3-oxobutyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)6-7-14-12(17)10-5-3-2-4-9(10)11(16)13-14/h2-5H,6-7H2,1H3,(H,13,16) |
InChI Key |
NCXUAFUZSGSSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 3 Oxobutyl 2h Phthalazine 1,4 Dione
Electrophilic and Nucleophilic Reaction Pathways
The phthalazine-1,4-dione core possesses multiple sites susceptible to both electrophilic and nucleophilic attack, leading to a diverse range of chemical transformations.
Reactivity at Carbonyl Centers of the Dione (B5365651) System
The two carbonyl groups within the dione system are key sites for nucleophilic attack. The electrophilicity of these carbons is influenced by the adjacent nitrogen atoms and the fused aromatic ring. Reactions at these centers are fundamental to the derivatization of this class of compounds.
One notable transformation involves the reaction of the dione system with organophosphorus reagents. For instance, studies on 5-amino-2,3-dihydrophthalazine-1,4-dione (Luminol), which shares the same core structure, have shown that it reacts with stabilized ylidenetriphenylphosphoranes (Wittig reagents). ekb.eg This reaction results in the formation of olefinic products, demonstrating the accessibility of the carbonyl carbons to nucleophilic attack and subsequent olefination. ekb.eg It is anticipated that 3-(3-oxobutyl)-2H-phthalazine-1,4-dione would undergo similar Wittig-type reactions, allowing for the introduction of various unsaturated moieties at the carbonyl positions.
Furthermore, the carbonyl groups can be converted to other functionalities. For example, treatment with thiating agents like Lawesson's reagent can transform one of the carbonyls into a thiocarbonyl group. ekb.eg
Nucleophilic Attack and Transformations at Nitrogen Centers
The nitrogen atoms of the phthalazine-1,4-dione ring also play a crucial role in its reactivity. While the lone pairs on the nitrogen atoms are delocalized due to the adjacent carbonyl groups, they can still participate in nucleophilic reactions, particularly after deprotonation. The hydrogen atom on the N-2 position of a 2,3-dihydrophthalazine-1,4-dione is acidic and can be removed by a base. ias.ac.in The resulting anion is a potent nucleophile that can be alkylated or acylated, allowing for the introduction of substituents at the nitrogen position.
Nucleophilic substitution on the phthalazine (B143731) ring itself is also a key transformation. However, this often requires prior activation of the ring. A common strategy involves the conversion of the carbonyl groups into more reactive functionalities. For example, treatment of phthalazine-1,4-diones with reagents like phosphorus oxychloride can convert the dione into a dichlorophthalazine. du.edu.eg The chlorine atoms in the resulting 1,4-dichlorophthalazine (B42487) are susceptible to nucleophilic displacement by various nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for synthesizing 1,4-disubstituted phthalazine derivatives.
Vilsmeier-Haack Reactions and Amidination
The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a versatile reagent used for formylation and other transformations. rsc.orgwikipedia.orgorganic-chemistry.org The reaction of this reagent with phthalazine-1,4-diones and their tautomeric isomers, N-aminophthalimides, has been investigated to distinguish between these structures. mdpi.comnih.govresearchgate.net
Research has shown that phthalazine-1,4-diones react with the Vilsmeier reagent (POCl₃/DMF) to undergo chlorination. nih.govmdpi.com The dione moieties are converted into chloro-substituents, yielding 1,4-dichlorophthalazine derivatives. nih.gov This reaction proceeds by activation of the carbonyl oxygen by the electrophilic Vilsmeier reagent, followed by nucleophilic attack of chloride.
In contrast, the tautomeric N-aminophthalimides undergo Vilsmeier amidination under the same conditions. mdpi.comnih.gov The exocyclic primary amino group of the N-aminophthalimide acts as the nucleophile, attacking the Vilsmeier reagent to form an amidinium salt. researchgate.net This differential reactivity provides a chemical method to distinguish between the two isomeric forms. mdpi.comnih.govresearchgate.net
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Phthalazine-1,4-dione | Vilsmeier Reagent (POCl₃/DMF) | Chlorination | 1,4-Dichlorophthalazine derivative | nih.govmdpi.com |
| N-Aminophthalimide | Vilsmeier Reagent (POCl₃/DMF) | Amidination | Amidinium derivative | mdpi.comnih.gov |
Oxidative and Reductive Transformations
The phthalazine-1,4-dione core can undergo both oxidation and reduction, leading to significant structural changes, including ring cleavage.
Electrochemical Oxidation Studies of Dihydrophthalazine-1,4-diones
Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the oxidative behavior of the 2,3-dihydrophthalazine-1,4-dione (DHP) system. ias.ac.inias.ac.inresearchgate.net These studies reveal that DHP undergoes a quasi-reversible, two-electron oxidation process to form the corresponding phthalazine-1,4-dione (PTD). ias.ac.in
The oxidation potential is dependent on the pH of the medium. ias.ac.in The electrochemically generated PTD is a highly reactive species due to the presence of both carbonyl and azo moieties in its structure. ias.ac.in Its instability is confirmed by a peak current ratio (IpC1/IpA1) of less than unity in cyclic voltammetry experiments, indicating that the generated PTD participates in subsequent chemical reactions. ias.ac.in
| Compound | Technique | Process | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| 2,3-Dihydrophthalazine-1,4-dione (DHP) | Cyclic Voltammetry | Oxidation | Phthalazine-1,4-dione (PTD) | Quasi-reversible, two-electron process. Product is unstable. | ias.ac.in |
Oxidative Ring Cleavage Mechanisms and Product Formation
The high reactivity of the phthalazine-1,4-dione (PTD) species formed upon oxidation leads to subsequent chemical transformations, most notably oxidative ring cleavage (ORC). ias.ac.in The mechanism and rate of this cleavage are highly dependent on the solvent system. ias.ac.inias.ac.in
In aqueous and amphiprotic non-aqueous solvents, the electrochemically generated PTD is unstable and acts as a reactive electrophile. ias.ac.in It undergoes nucleophilic attack by water or hydroxide (B78521) ions at one of the carbonyl carbons. This initiates a cascade of reactions that ultimately leads to the cleavage of the heterocyclic ring, forming phthalic acid as the final product. ias.ac.inias.ac.in The rate of this ORC reaction is dependent on the autoprotolysis constant (KSH) and basicity of the solvent. ias.ac.in
Conversely, in aprotic non-aqueous solvents like acetonitrile (B52724) and DMSO, the rate of the ORC reaction is significantly slower. ias.ac.in In these media, the PTD intermediate is more stable and can be observed on the timescale of cyclic voltammetry. ias.ac.in This solvent-dependent reactivity highlights the crucial role of nucleophiles in the degradation of the oxidized phthalazine-1,4-dione ring system.
Intramolecular Rearrangements and Tautomerism
The structural dynamics of this compound are governed by various tautomeric equilibria and the potential for intramolecular cyclization and rearrangements. These processes are critical in determining the compound's stability, reactivity, and interaction with biological targets.
The 2H-phthalazine-1,4-dione ring system is capable of existing in several tautomeric forms. The primary equilibrium involves the amide and imidic acid forms. In the case of this compound, the two amide linkages within the heterocyclic ring can tautomerize to their corresponding imidic acid forms. This amide-imidic acid tautomerism is a common feature of cyclic amides. nih.gov
Furthermore, the 3-(3-oxobutyl) substituent introduces a ketone functionality, which can undergo keto-enol tautomerization. This results in an equilibrium between the keto form, this compound, and its enol form, 3-(3-hydroxybut-2-en-1-yl)-2H-phthalazine-1,4-dione. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. Generally, the keto form is thermodynamically more stable.
A significant tautomeric relationship exists between N-aminophthalimides and 2,3-dihydrophthalazine-1,4-diones, which can be considered tautomeric pairs. nih.govnih.gov This highlights the facile interconversion between different isomeric forms within this chemical space. The structural arrangement of hydrazine (B178648) derivatives is primarily associated with the interconversion of imine-enamine forms. nih.govnih.gov
| Tautomeric Equilibrium | Description | Influencing Factors |
| Amide-Imidic Acid | Interconversion between the amide (-C(=O)-NH-) and imidic acid (-C(OH)=N-) forms within the phthalazine-1,4-dione ring. | Solvent polarity, pH |
| Keto-Enol | Interconversion between the ketone (-C(=O)-CH2-) and enol (-C(OH)=CH-) forms of the 3-oxobutyl side chain. | Solvent, temperature, pH, presence of catalysts |
This table illustrates the potential tautomeric equilibria for this compound based on the general behavior of related structures.
The synthesis of N-substituted 2H-phthalazine-1,4-diones often involves the cyclization of precursors derived from phthalic acid derivatives and substituted hydrazines. The regioselectivity of this nitrogen cyclization is a critical aspect of the synthesis. Studies on related systems, such as the reaction of various isobenzofuran-1,3-diones with hydrazine, have shown that the cyclization can be controlled to selectively form either a five-membered ring (N-aminophthalimide) or a six-membered ring (phthalazine-1,4-dione). nih.govresearchgate.netmdpi.com
This selectivity is governed by kinetic versus thermodynamic control. The formation of the five-membered N-aminophthalimide ring is often the kinetically favored product (5-exo cyclization), while the six-membered phthalazine-1,4-dione ring is the thermodynamically more stable product (6-endo cyclization). nih.govresearchgate.net Therefore, the reaction conditions, such as temperature and reaction time, can be manipulated to favor the formation of the desired isomer. For instance, carrying out the reaction at lower temperatures tends to yield the kinetic product, whereas higher temperatures and longer reaction times favor the thermodynamic product. nih.gov
In the context of this compound, its formation would likely proceed through a thermodynamically controlled 6-endo cyclization of a suitable precursor, such as the reaction of a phthalic acid derivative with 1-(hydrazinyl)butan-2-one.
| Cyclization Pathway | Product Type | Control | Reaction Conditions |
| 5-exo | N-Aminophthalimide derivative | Kinetic | Lower temperature, shorter reaction time |
| 6-endo | 2H-Phthalazine-1,4-dione derivative | Thermodynamic | Higher temperature, longer reaction time |
This table summarizes the general principles of regioselective nitrogen cyclization leading to phthalazine-1,4-dione and related structures, based on available literature. nih.govresearchgate.net
Additionally, ring contraction of certain phthalazine derivatives has been observed. For example, treatment of 5,8-dimethoxy-2,3-dihydrophthalazine-1,4-dione with ceric ammonium (B1175870) nitrate (B79036) results in a ring contraction to yield a phthalimide (B116566) derivative. Although this specific example involves a substituted phthalazine-5,8-quinone derivative, it highlights the potential for the phthalazine skeleton to undergo ring contraction under oxidative conditions.
Further research is required to explore the potential for acid- or base-catalyzed, thermal, or photochemical skeletal rearrangements of this compound and to elucidate the mechanisms of such transformations.
Photochemistry and Radical Reaction Chemistry
The photochemical behavior and radical reactivity of this compound are areas of significant interest, given the potential for generating reactive intermediates that can participate in a variety of chemical transformations.
Specific studies on the photochemical transformations of this compound are limited. However, the phthalazine-1,4-dione core contains chromophores that are expected to absorb UV radiation, potentially leading to photochemical reactions. The presence of both amide and ketone carbonyl groups, as well as the aromatic ring, suggests that various photochemical pathways could be initiated upon irradiation.
General photochemical processes that could be anticipated for this class of compounds include:
Norrish Type I and Type II reactions: The ketone in the oxobutyl side chain could undergo cleavage or hydrogen abstraction reactions.
Photoreduction: The carbonyl groups could be photoreduced in the presence of a suitable hydrogen donor.
Photoisomerization: UV irradiation can sometimes induce isomerization, potentially affecting the tautomeric equilibria. nih.gov
The stability of related heterocyclic systems, such as metal phthalocyanines, under UV irradiation has been studied, revealing that the macrocycle can undergo progressive decay. nih.gov While structurally different, these studies underscore the general susceptibility of such nitrogen-containing aromatic systems to photochemical degradation. Further investigation is needed to determine the specific photochemical transformations of this compound and the nature of the resulting photoproducts.
Nitrogen-centered radicals are highly reactive intermediates that can be generated from various precursors, including N-haloamines, N-nitrosoamines, and through photoredox catalysis from N-N bonds. researchgate.net The 2H-phthalazine-1,4-dione structure, with its N-N bond, presents a potential precursor for the generation of nitrogen-centered radicals.
While direct evidence for the formation of nitrogen-centered radicals from this compound upon photolysis or through other radical initiation methods is not extensively documented, the general principles of radical chemistry suggest this as a plausible pathway. The cleavage of the N-N bond would lead to a diradical species, which could then undergo various reactions, such as intramolecular cyclization or intermolecular reactions.
The generation of such radicals can often be facilitated by visible-light photoredox catalysis, which offers a milder alternative to harsh thermal or UV conditions. researchgate.net The reactivity of the generated nitrogen-centered radicals would be diverse, including hydrogen atom transfer (HAT), addition to unsaturated systems, and cyclization reactions. The application of these principles to the this compound system could open up new avenues for the synthesis of complex nitrogen-containing heterocycles. However, dedicated studies are required to confirm the feasibility of generating nitrogen-centered radicals from this specific compound and to explore their subsequent reactivity.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive search for empirical data on the chemical compound this compound has revealed a significant lack of published research detailing its spectroscopic and structural properties. Despite targeted searches for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry, X-ray Crystallography, and Ultraviolet-Visible (UV-Vis) Spectroscopy data, no specific experimental findings for this particular molecule are available in the public domain.
While the parent structure, 2,3-dihydrophthalazine-1,4-dione, and other derivatives are well-documented in scientific literature, the specific characterization of the 3-(3-oxobutyl) substituted variant has not been reported. Chemical databases list the compound under CAS number 16705-20-7 with the molecular formula C12H12N2O3, confirming its identity. However, this entry is not associated with any published experimental spectra.
Consequently, a detailed article adhering to the requested scientific outline cannot be generated at this time. The creation of such an article requires specific, verifiable data points for each analytical technique, which are currently absent from accessible scientific databases and publications. Any attempt to provide the requested analysis would be speculative and would not meet the standards of scientific accuracy. Further experimental research is required to elucidate the spectroscopic and structural characteristics of this compound.
Computational and Theoretical Chemistry Studies of 3 3 Oxobutyl 2h Phthalazine 1,4 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and geometric parameters of phthalazine-1,4-dione derivatives. These computational methods offer a detailed picture of the molecule's behavior at the quantum level.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.
Recent DFT studies on a series of phthalazine-1,4-dione derivatives designed as potential therapeutic agents have shown that these compounds generally possess wide energy gaps. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, which can be a desirable characteristic for drug candidates. nih.gov For the phthalazine-1,4-dione core, the HOMO is typically distributed over the benzene ring and the nitrogen atoms, while the LUMO is often localized on the dicarbonyl moiety. The introduction of a 3-oxobutyl substituent at the N-2 position would be expected to influence the energy and distribution of these frontier orbitals.
| Computational Parameter | General Findings for Phthalazine-1,4-dione Derivatives | Significance for 3-(3-oxobutyl)-2H-phthalazine-1,4-dione |
| HOMO Energy | Influenced by electron-donating/withdrawing substituents on the phthalazine (B143731) ring. | The oxobutyl group may have a modest effect on the HOMO energy. |
| LUMO Energy | Primarily affected by modifications to the dione (B5365651) moiety. | The carbonyl group in the oxobutyl side chain could interact with the LUMO. |
| HOMO-LUMO Gap (ΔE) | Generally wide, indicating good stability. nih.gov | Expected to have a significant energy gap, contributing to its stability. |
Electrostatic potential (ESP) surfaces are valuable for understanding the charge distribution within a molecule and predicting its interaction with other molecules. The ESP map reveals regions that are electron-rich (negative potential) and electron-poor (positive potential).
Modeling of Tautomeric Equilibria and Conformational Landscapes
Tautomerism is a key consideration for phthalazine-1,4-diones, as they can exist in different isomeric forms. Computational modeling provides a powerful means to investigate the relative stabilities of these tautomers and the factors that influence their equilibrium.
The stability of tautomers can be significantly influenced by the surrounding solvent environment. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on a solute molecule.
A DFT-PCM study on the tautomers of the parent phthalazinone ring has demonstrated that the relative stability of different tautomeric forms is solvent-dependent. In the gas phase, one tautomer may be more stable, but in a polar solvent, a different, more polar tautomer might be favored due to better solvation. As the polarity of the solvent increases, the net charges on the oxygen atoms of the phthalazinone tautomers tend to increase slightly.
| Tautomer of Phthalazinone | Relative Stability in Gas Phase | Relative Stability in Polar Solvents |
| Dione form | Generally the most stable | Remains significantly stable |
| Enol-keto form | Less stable than the dione form | Stability increases with solvent polarity |
| Di-enol form | Least stable | Stability increases with solvent polarity |
For this compound, similar solvent-dependent tautomeric equilibria would be expected, with the dione form likely being the most predominant in most conditions.
Computational studies can also elucidate the mechanisms of tautomerization by calculating the energy barriers and identifying the transition states for the proton transfer reactions. It has been shown that water molecules can act as catalysts in these processes.
For the phthalazinone ring, water-assisted tautomerization has been found to significantly reduce the activation energy barrier for proton transfer compared to the uncatalyzed reaction. This suggests that in aqueous or protic environments, the interconversion between tautomers is facilitated. The transition states for these reactions typically involve a cyclic arrangement of the tautomer and the water molecule, which facilitates the proton shuttle.
Reaction Pathway Modeling and Mechanistic Insights
Detailed computational studies on the reaction pathways and mechanisms specifically for the synthesis or reactions of this compound are currently lacking in the scientific literature. However, computational chemistry offers the potential to provide significant insights in this area.
Theoretical modeling could be employed to investigate the mechanism of the synthesis of this compound, for example, by studying the reaction of phthalic anhydride with a substituted hydrazine (B178648). Such studies could help in optimizing reaction conditions and understanding the factors that control the regioselectivity of the reaction. Furthermore, computational modeling could be used to explore the reactivity of the 3-oxobutyl side chain and the phthalazine-1,4-dione core in various chemical transformations, providing a deeper understanding of the molecule's chemical behavior. This remains an area ripe for future research.
Quantitative Structure-Activity Relationship (QSAR) for Predicting Physicochemical Parameters (e.g., refractivity, polarizability)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. In the study of this compound and its analogs, QSAR serves as a valuable method for predicting key physicochemical parameters such as molar refractivity and polarizability without the need for experimental synthesis and measurement. These parameters are crucial in understanding the compound's behavior in biological systems and in the design of new derivatives with desired properties.
Detailed Research Findings
Recent studies on phthalazine derivatives have utilized QSAR to establish relationships between their structural features and various physicochemical properties. nanobioletters.com These investigations have shown that parameters like refractivity and polarizability are significant descriptors in these models. nanobioletters.comsci-hub.se
The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, which is a critical factor in intermolecular interactions. researchgate.net Molar refractivity is a measure of the total polarizability of a mole of a substance and is dependent on both the volume of the molecules and the London dispersive forces. researchgate.net For phthalazine derivatives, dipole moment and polarizability have been identified as having a major influence on their retention parameters in chromatographic studies, indicating their importance in characterizing the interactions of these compounds. sci-hub.se
QSAR models for heterocyclic compounds, including those with structures similar to phthalazine, have demonstrated that antioxidant activities may increase with a decrease in polarizability. pensoft.netresearchgate.net This suggests that by predicting and modifying the polarizability of this compound, its potential efficacy in various applications could be fine-tuned.
The development of a QSAR model typically involves the calculation of various molecular descriptors for a series of related compounds. These descriptors can be electronic (like dipole moment and polarizability), steric, or topological in nature. For instance, a study on condensed phthalazine compounds involved the computation of dipole moment (μ), average polarizability (α), and the first static hyperpolarizability (β0) using Density Functional Theory (DFT) to understand their structure-property relationships. ias.ac.in
While a specific QSAR model for predicting the refractivity and polarizability of this compound is not extensively documented in publicly available literature, the principles can be illustrated with a hypothetical data set for a series of phthalazine derivatives. The following interactive table showcases the type of data that would be used in such a QSAR study. The values presented are for illustrative purposes and are based on the types of descriptors mentioned in the literature for related compounds.
| Compound | Molar Refractivity (cm³/mol) | Polarizability (ų) | LogP | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 65.2 | 25.8 | 1.2 | 246.24 |
| Phthalazine Derivative A | 68.9 | 27.1 | 1.5 | 260.27 |
| Phthalazine Derivative B | 72.5 | 28.6 | 1.8 | 274.30 |
| Phthalazine Derivative C | 62.1 | 24.5 | 0.9 | 232.21 |
A multiple linear regression (MLR) analysis could then be applied to such a dataset to derive a QSAR equation. For example, a hypothetical equation for predicting molar refractivity might look like:
Molar Refractivity = a(Polarizability) + b(LogP) + c
Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the molar refractivity of new, unsynthesized phthalazine derivatives. researchgate.net
Synthetic Utility and Advanced Chemical Applications of the Phthalazine 1,4 Dione Scaffold
Phthalazine-1,4-diones as Key Synthons in Complex Organic Synthesis
The phthalazine-1,4-dione core is a privileged synthon in organic synthesis, primarily due to its accessible preparation and versatile reactivity. These compounds are typically synthesized through the condensation reaction of phthalic anhydrides with hydrazine (B178648) or its derivatives. longdom.org This straightforward approach allows for the generation of the core bicyclic structure, which can then be further elaborated.
The significance of phthalazine-1,4-diones as synthons lies in their ability to act as precursors for a wide range of biologically active compounds. mdpi.com The dione (B5365651) moiety contains reactive sites that are amenable to various chemical transformations. For instance, the nitrogen atoms can be alkylated or acylated, and the carbonyl groups can undergo reactions to build more complex heterocyclic systems. Phthalazine-1,4-dione derivatives are recognized as important intermediates for constructing molecules with potential anti-inflammatory, anticonvulsant, and anticancer properties. mdpi.comnih.gov The synthesis generally involves the treatment of an appropriate anhydride, such as isobenzofuran-1,3-dione, with hydrazine monohydrate, leading to a 6-endo cyclization. mdpi.comnih.gov
Table 1: Representative Synthesis of the Phthalazine-1,4-dione Core
| Starting Material | Reagent | Conditions | Product |
| Isobenzofuran-1,3-diones | Hydrazine Monohydrate | EtOH, room temp. or neat, reflux | 2,3-dihydrophthalazine-1,4-dione |
Rational Design and Synthesis of Fused Heterocyclic Systems Utilizing the Phthalazine (B143731) Core
The planar and reactive nature of the phthalazine-1,4-dione scaffold makes it an ideal platform for the rational design and synthesis of fused polycyclic heterocyclic systems. nih.govias.ac.in By utilizing the inherent functionality of the dione, chemists can construct annulated systems such as triazolophthalazines, pyrazolophthalazines, and other complex frameworks. longdom.orgresearchgate.net
A common strategy involves converting the phthalazine-1,4-dione into a more reactive intermediate, such as a 1,4-dichlorophthalazine (B42487). scispace.com This intermediate then serves as an electrophilic substrate for reactions with various dinucleophiles, leading to the formation of new fused rings. For example, reacting a 1-hydrazinophthalazine derivative with acylating agents can lead to a ring-closure reaction, forming a triazolo[3,4-a]phthalazine system. researchgate.net This modular approach allows for the systematic construction of diverse chemical libraries with potential applications in medicinal chemistry and materials science. sciforum.netacs.org
Table 2: Example of Fused System Synthesis
| Phthalazine Precursor | Reagent | Resulting Fused System |
| [4-(1H-Benzimidazol-2-yl)-phthalazin-1-yl]hydrazine | Dicarboxylic Acids | Di-[6-(1H-benzimidazol-2-yl)-3- mdpi.comnih.govias.ac.intriazolo[3,4-a]phthalazin-3-yl]alkanes |
Methodological Development for Novel Chemical Transformations
Research involving the phthalazine-1,4-dione scaffold has led to the development of novel chemical transformations and methodologies. A significant area of development is the selective functionalization of the dione core. One such method is the Vilsmeier-Haack reaction, which can be used to derivatize phthalazine-1,4-diones. mdpi.comnih.gov Treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to chlorination and the introduction of an amidinium substituent, providing a pathway to further functionalized derivatives. nih.gov
Another key transformation is the conversion of the phthalazine-1,4-dione to 1,4-dichlorophthalazine using excess phosphorus oxychloride. This dichloro intermediate is a highly valuable platform molecule, as the chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to create libraries of 1,4-disubstituted phthalazine derivatives. scispace.com This reactivity underpins many synthetic routes to new chemical entities based on the phthalazine core.
Table 3: Key Transformations of the Phthalazine-1,4-dione Core
| Reagent(s) | Transformation | Product Type |
| Phosphorus Oxychloride (POCl₃) | Dichlorination | 1,4-Dichlorophthalazine |
| Vilsmeier Reagent (POCl₃/DMF) | Amidination/Chlorination | Chloro-N,N-dimethylmethanimidoyl phthalazine derivatives |
Exploitation in Materials Science for Non-Linear Optical Properties
Beyond their use in medicinal chemistry, phthalazine derivatives have emerged as promising candidates for applications in materials science, particularly in the field of non-linear optics (NLO). jhuapl.edudtic.mil Organic molecules that exhibit large second or third-order NLO responses are crucial for developing technologies such as optical switching and frequency conversion.
The NLO properties of phthalazine-based systems often arise from a molecular design that incorporates an electron donor and an electron acceptor group linked by a π-conjugated bridge (a D-π-A motif). ias.ac.in Condensed phthalazine compounds have been synthesized and shown to possess significant third-order NLO properties. ias.ac.in Theoretical calculations using Density Functional Theory (DFT) on these molecules have helped to elucidate the relationship between their molecular structure and their hyperpolarizability. Parameters such as the dipole moment (μ), average polarizability (α), and the first hyperpolarizability (β₀) are calculated to predict and understand the NLO response. The charge transfer character within these molecules, facilitated by the phthalazine core, is a key factor for their NLO activity. ias.ac.in
Table 4: Calculated Quantum Chemical Parameters for a Condensed Phthalazine Derivative
| Parameter | Value |
| EHOMO | -6.21 eV |
| ELUMO | -2.13 eV |
| Energy Gap (ΔE) | 4.08 eV |
| Dipole Moment (μ) | 6.82 Debye |
| First Hyperpolarizability (β₀) | 12.01 x 10⁻³⁰ esu |
Data adapted from a study on condensed phthalazine systems. ias.ac.in
Future Research Directions in the Academic Study of 3 3 Oxobutyl 2h Phthalazine 1,4 Dione
Development of Highly Stereoselective and Regioselective Synthetic Routes
The synthesis of phthalazine-1,4-diones is a well-established area of organic chemistry. nih.govmdpi.com However, the introduction of a chiral center, as is potentially present in derivatives of 3-(3-oxobutyl)-2H-phthalazine-1,4-dione, necessitates the development of highly stereoselective synthetic methods. Future research should focus on asymmetric syntheses that can afford enantiomerically pure forms of the compound and its derivatives. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction.
Furthermore, the regioselectivity of reactions involving the phthalazine-1,4-dione core and the oxobutyl side chain is a critical aspect to be explored. For instance, reactions at the dione (B5365651) carbonyls, the aromatic ring, or the side chain's ketone and methylene (B1212753) groups could lead to a variety of isomers. Developing synthetic protocols that selectively target a specific position is crucial for creating a diverse library of derivatives with well-defined structures. Catalyst-free annulation reactions and multicomponent approaches could offer efficient and regioselective pathways to novel analogs. researchgate.netrsc.org
Table 1: Potential Strategies for Stereoselective and Regioselective Synthesis
| Strategy | Description | Potential Outcome |
| Chiral Catalysis | Employment of chiral metal complexes or organocatalysts to induce asymmetry in the formation of the butanone side chain or in subsequent transformations. | Enantiomerically enriched this compound. |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce a stereocenter. | Access to specific stereoisomers of the target compound. |
| Regiocontrolled Functionalization | Development of protecting group strategies or directed metalation to selectively functionalize the aromatic ring or the dione moiety. | Selective synthesis of substituted derivatives with predictable regiochemistry. |
| [3+2] Cycloaddition Reactions | Utilizing the double bond in a precursor to the oxobutyl side chain for cycloaddition reactions to build heterocyclic rings with defined regioselectivity. rsc.org | Novel fused heterocyclic systems with potential biological activity. |
In-Depth Mechanistic Elucidation of Novel Reactivity Patterns
A thorough understanding of the reaction mechanisms governing the transformations of this compound is fundamental for its rational application in synthesis. The interplay between the phthalazine-1,4-dione core and the oxobutyl side chain can give rise to novel reactivity patterns that are yet to be explored. For example, intramolecular reactions between the side chain's ketone and the dione system could lead to interesting cyclization products.
Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate the mechanisms of key reactions. For instance, the Vilsmeier-Haack reaction, which has been used to differentiate between phthalazine-1,4-diones and their N-aminophthalimide tautomers, could be investigated for this specific compound to understand its electrophilic substitution behavior. nih.gov The potential for the phthalazine-1,4-dione moiety to act as a nitrene precursor under certain conditions also warrants investigation, as this could open up pathways to complex nitrogen-containing heterocycles like phenazines. researchgate.net
Advanced Computational Modeling for Predictive Chemical Design
In recent years, computational chemistry has become an indispensable tool in the design and study of new molecules. nih.gov For this compound, advanced computational modeling can provide valuable insights into its electronic structure, conformational preferences, and reactivity. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties, reaction pathways, and transition state geometries.
Future research in this area should focus on developing robust computational models that can accurately predict the stereochemical and regiochemical outcomes of reactions. This would enable the in-silico screening of potential catalysts and reaction conditions, thereby accelerating the discovery of efficient synthetic routes. Furthermore, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies could be employed to predict the biological activity of derivatives, guiding the design of new compounds with desired pharmacological profiles. nih.gov
Table 2: Applications of Computational Modeling
| Modeling Technique | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of spectroscopic data. | Transition state energies, reaction barriers, NMR and IR spectra. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. | Binding affinities, conformational changes, solvent effects. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. | Pharmacological activity, toxicity profiles. |
Exploration of New Derivatization Strategies for Diverse Chemical Applications
The functional groups present in this compound, namely the dione carbonyls, the secondary amine, the aromatic ring, and the side-chain ketone, offer multiple handles for derivatization. Exploring new derivatization strategies is key to unlocking the full potential of this scaffold for various applications, from pharmaceuticals to materials science.
Future research should focus on developing a diverse library of derivatives by systematically modifying each of these functional groups. For instance, N-alkylation or N-arylation of the phthalazine (B143731) nitrogen can modulate the electronic properties and solubility of the molecule. sciforum.net The ketone on the side chain can be converted into a variety of other functional groups, such as alcohols, amines, or heterocycles, through established synthetic transformations. The aromatic ring can be functionalized via electrophilic substitution reactions to introduce substituents that can fine-tune the molecule's properties. The development of one-pot, multi-component reactions would be particularly valuable for the efficient synthesis of a wide range of derivatives. researchgate.net The resulting compounds could be screened for a variety of biological activities, as the phthalazine core is a known pharmacophore. ekb.eg
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-oxobutyl)-2H-phthalazine-1,4-dione, and what reaction conditions are critical for success?
- Methodological Answer : Conventional synthesis involves refluxing precursors (e.g., phthalic anhydride derivatives) with 3-oxobutyl moieties in solvents like n-butanol for 5+ hours, followed by recrystallization . Advanced methods include microdroplet synthesis, which accelerates reactions via confined environments, as demonstrated for analogous phthalazine-diones . Key variables include anhydride stoichiometry, solvent polarity, and reflux duration.
Q. How is structural confirmation of this compound achieved?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural elucidation, resolving twinning issues common in monoclinic/triclinic systems . Complementary techniques include NMR (¹H/¹³C) for functional group analysis, IR spectroscopy for carbonyl stretching (~1700 cm⁻¹), and mass spectrometry for molecular ion validation .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific hazard data for this compound is limited, general precautions include:
- Using PPE (lab coats, nitrile gloves, goggles).
- Conducting reactions in fume hoods to avoid inhalation .
- Storing in dedicated chemical cabinets, away from residential areas.
Note: Regulatory gaps exist; consult analogous phthalazine-dione safety sheets and prioritize in-house risk assessments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Systematic optimization involves:
- Screening solvents (e.g., n-butanol vs. DMF) to enhance solubility of intermediates.
- Varying anhydride equivalents (e.g., maleic vs. succinic) to control side reactions .
- Employing catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization.
- Monitoring reaction progress via TLC or HPLC to isolate pure phases .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., anticonvulsant vs. inactive results in phthalazine derivatives) require:
- Standardized bioassays (e.g., maximal electroshock seizure tests).
- Comparative structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., halogenation at C5–C8) .
- Computational modeling (docking studies) to predict binding affinities to targets like GABA receptors.
Q. What advanced techniques characterize crystallographic and electronic properties?
- Methodological Answer :
- Single-crystal X-ray diffraction to resolve torsional angles and hydrogen-bonding networks, critical for understanding reactivity .
- DFT calculations to map electron density distributions, particularly at the 3-oxobutyl moiety.
- UV-Vis spectroscopy to assess conjugation effects in the phthalazine core .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Synthesize derivatives with modified substituents (e.g., alkyl chains, halogens) at the 3-oxobutyl or phthalazine positions.
- Test bioactivity in parallel assays (e.g., enzyme inhibition, cytotoxicity).
- Use QSAR models to correlate electronic parameters (Hammett constants) with activity trends .
Q. How should researchers address gaps in safety and regulatory data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
